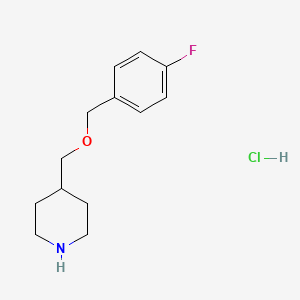

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride

Übersicht

Beschreibung

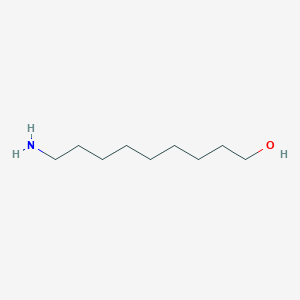

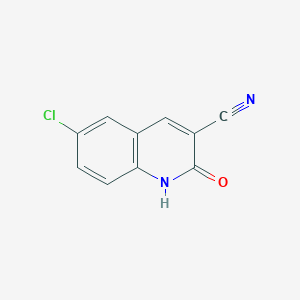

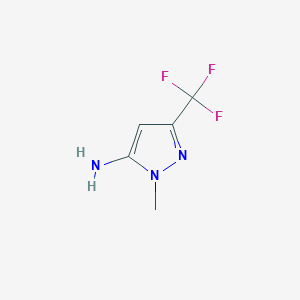

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride (4-FBM-PIP-HCl) is a synthetic compound belonging to the class of piperidine derivatives. It is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 120-122°C and a molecular weight of 252.72 g/mol. 4-FBM-PIP-HCl has been used in a variety of scientific research applications, ranging from biochemical studies to drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties :

- 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride has been synthesized and characterized in several studies. Proszenyák et al. (2005) described methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine, which could be crucial for research in medicinal chemistry and drug development (Proszenyák, Ágnes et al., 2005).

Pharmacological Applications :

- This compound has been used in the development of novel drugs and therapies. For instance, Dong et al. (2012) explored its derivatives as potential HIV-1 entry inhibitors, showing significant anti-HIV-1 activities (Dong, Mingxin et al., 2012).

- In another study, Sugimoto et al. (1990) synthesized derivatives of 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride with significant anti-acetylcholinesterase activity, suggesting their potential use as antidementia agents (Sugimoto, H. et al., 1990).

Chemical Interactions and Stability :

- Investigations into the chemical stability and interactions of 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride derivatives have been conducted. Munigela et al. (2008) characterized degradation impurities of Paroxetine Hydrochloride Hemihydrate, which includes a similar compound, contributing to the understanding of its stability under various conditions (Munigela, Nirmala et al., 2008).

Potential in Corrosion Inhibition :

- Kaya et al. (2016) explored the use of piperidine derivatives, including 4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride, in corrosion inhibition, providing insights into their potential applications in materials science (Kaya, S. et al., 2016).

Eigenschaften

IUPAC Name |

4-[(4-fluorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMOFEDNIPDZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-benzyloxymethyl)-piperidine hydrochloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

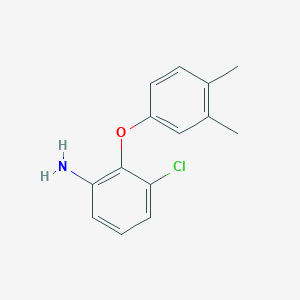

![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)

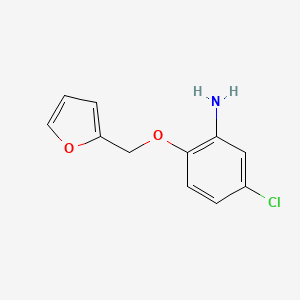

![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)

![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)